molecular formula C21H25ClN2O2 B5507427 1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide

1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide

Cat. No.: B5507427
M. Wt: 372.9 g/mol
InChI Key: AJSSDFWCARZFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H25ClN2O2 and its molecular weight is 372.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.1604557 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-acetylcholinesterase Activity

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific groups at the nitrogen atom of benzamide significantly enhanced activity, suggesting potential use in antidementia therapy. Compound 21, in particular, showed potent inhibitory effects on AChE, making it a candidate for further development as an antidementia agent (H. Sugimoto et al., 1990).

Structure-Activity Relationships in Anti-AChE Derivatives

Continuing the investigation into anti-AChE activity, the synthesis and structure-activity relationships (SAR) of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives were extended. These studies led to the identification of compound 19 as one of the most potent AChE inhibitors, showcasing a definite selectivity towards AChE over BuChE and a dose-dependent inhibitory effect on AChE in rat brain (H. Sugimoto et al., 1992).

CB1 Cannabinoid Receptor Interaction

The molecular interaction of specific piperidine derivatives with the CB1 cannabinoid receptor has been explored, highlighting the structural analog SR141716 as a potent and selective antagonist. This research contributes to understanding the binding interactions with the CB1 receptor, offering insights into the development of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).

Cytotoxic Activity Against Cancer Cell Lines

A study on the synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile and its cytotoxic activity against various human cancer cell lines revealed promising results. The compound demonstrated significant cytotoxic activities, suggesting its potential as a therapeutic agent in cancer treatment (Menna El Gaafary et al., 2021).

Dopamine D3 Receptor Ligands

Research into N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has identified potent and selective ligands for the dopamine D3 receptor. These compounds, through structural modifications, showed high affinity and selectivity, presenting opportunities for the development of new therapeutic options for neurological disorders (M. Leopoldo et al., 2002).

Properties

IUPAC Name

1-benzyl-N-[2-(2-chlorophenoxy)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c22-19-8-4-5-9-20(19)26-15-12-23-21(25)18-10-13-24(14-11-18)16-17-6-2-1-3-7-17/h1-9,18H,10-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSSDFWCARZFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCOC2=CC=CC=C2Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.